molecular formula C2H2FIO2 B1333742 Fluoroiodoacetic acid CAS No. 471-45-4

Fluoroiodoacetic acid

Cat. No. B1333742
CAS RN: 471-45-4
M. Wt: 203.94 g/mol
InChI Key: SJXIKOHXQZCHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroiodoacetic acid is a compound used for pharmaceutical testing . It is involved in various chemical reactions and synthesis processes .


Synthesis Analysis

The synthesis of Fluoroiodoacetic acid involves several steps, including chiral protease stereoselective enolate alkylation and asymmetric synthesis . It also involves the use of compounds such as organofluorine and diastereoselective . The synthesis process is complex and requires precise control of the reaction conditions .


Molecular Structure Analysis

The molecular structure of Fluoroiodoacetic acid plays a crucial role in its reactivity and properties . The bond strengths, charge distribution, and other structural factors significantly influence its behavior as an acid .


Chemical Reactions Analysis

Fluoroiodoacetic acid participates in various chemical reactions. These reactions are often acid-base reactions, which are crucial in many biological and chemical systems . The exact reactions it undergoes depend on the specific conditions and other reactants present .


Physical And Chemical Properties Analysis

Fluoroiodoacetic acid has specific physical and chemical properties that determine its behavior and interactions. These properties include its molecular weight, bond energies, solubility, and others . The exact values of these properties for Fluoroiodoacetic acid are not provided in the search results.

Scientific Research Applications

Application in Wildlife Research

Fluoroiodoacetic acid, in the form of fluoroacetic acid, has been utilized in wildlife research, particularly in studying its effects as a pesticide. For example, a study evaluated the humaneness of using fluoroacetic acid (1080) in poisoning red foxes (Vulpes vulpes) in Australia. This research assessed the distress and pain experienced by foxes during toxicosis induced by fluoroacetic acid, exploring combinations with various drugs to address these welfare concerns (Marks, Hackman, Busana, & Gigliotti, 2000).

Medical Research

In medical research, fluoroacetic acid has been studied for its toxicological effects. It is known as a metabolic poison, affecting various biological systems. For instance, a study explored the use of methylene blue and monosodium glutamate to alleviate neurologic signs after fluoroacetate poisoning, demonstrating potential therapeutic avenues (DeLey Cox et al., 2020).

Biochemical Research

Fluoroiodoacetic acid's analogues, such as fluoroacetate, have been significant in biochemical research. They are used to study metabolic pathways due to their ability to inhibit critical enzymes. This has led to a deeper understanding of energy metabolism and the development of fluorinated compounds as antimetabolites and mechanistic probes (Kirk, 1991).

Study of Protein Synthesis

Fluoroiodoacetic acid derivatives have been used in the study of protein synthesis. For example, fluorescent amino acids, which can include derivatives of fluoroacetic acid, have become crucial in studying biological systems. They are used to construct fluorescent macromolecules, enabling non-invasive studies in cells and organisms (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Insecticide Research

Fluoroacetate, closely related to fluoroiodoacetic acid, has been studied as an insecticide. Research has been conducted to understand its efficacy as a systemic and contact insecticide, demonstrating its potential in pest control (David, 1950).

Safety And Hazards

Fluoroiodoacetic acid is a hazardous substance. It can cause severe skin burns and eye damage, and it may be corrosive to metals . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

2-fluoro-2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXIKOHXQZCHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382080
Record name Fluoroiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroiodoacetic acid

CAS RN

471-45-4
Record name 2-Fluoro-2-iodoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroiodoacetic acid
Reactant of Route 2
Reactant of Route 2
Fluoroiodoacetic acid
Reactant of Route 3
Fluoroiodoacetic acid
Reactant of Route 4
Fluoroiodoacetic acid
Reactant of Route 5
Fluoroiodoacetic acid
Reactant of Route 6
Fluoroiodoacetic acid

Citations

For This Compound
38
Citations
AG Myers, JK Barbay, B Zhong - Journal of the American …, 2001 - ACS Publications
… fluoroiodoacetic acid as the electrophile in combination with a chiral amide enolate. Resolution of fluoroiodoacetic acid … 40 and (S)-fluoroiodoacetic acid, and allowed for the preparation …
Number of citations: 154 pubs.acs.org
JK Barbay - 2002 - search.proquest.com
… alkylation using optically active fluoroiodoacetic acid (49) as the electrophile in combination with a chiral amide enolate. Resolution of fluoroiodoacetic acid with ephedrine provides …
Number of citations: 2 search.proquest.com
D Bartusik, D Aebisher - Biomedicine & Pharmacotherapy, 2014 - Elsevier
To control drugs in vivo, new approaches are needed. Considerable progress has been made towards the applications of fluorine ( 19 F) in pharmacotherapy in this regard. To date, …
Number of citations: 30 www.sciencedirect.com
H Boussac, J Crassous, JP Dutasta, L Grosvalet… - Tetrahedron …, 2002 - Elsevier
… Very recently, racemic fluoroiodoacetic acid was resolved by crystallisation of its ephedrine salts and proved to be an important synthon in the asymmetric synthesis of fluorinated HIV …
Number of citations: 11 www.sciencedirect.com
J Fan, Y Peng, W Xu, A Wang, J Xu, H Yu, X Lin… - Organic …, 2020 - ACS Publications
A double-enzyme-catalyzed strategy for the synthesis of enantiocomplementary vicinal fluoro alcohols through a one-pot, three-step process including lipase-catalyzed hydrolysis, …
Number of citations: 10 pubs.acs.org
D Bartusik, B Tomanek - Advanced Drug Delivery Reviews, 2013 - Elsevier
Magnetic resonance (MR) studies of the therapeutic efficacy of fluorinated drugs have recently become possible due to improvements in detection including the application of very …
Number of citations: 18 www.sciencedirect.com
J Crassous, Z Jiang, V Schurig, PL Polavarapu - Tetrahedron: Asymmetry, 2004 - Elsevier
Chlorofluoroiodoacetic acid (FClICCO 2 H) has been synthesized in four steps from chlorotrifluoroethylene. Enantioenriched (+)-chlorofluoroiodomethane 1 [(+)-CHFClI] with 63.3% ee …
Number of citations: 37 www.sciencedirect.com
A Pérez-Garrido, MP González, AG Escudero - Bioorganic & medicinal …, 2008 - Elsevier
The risk of the presence of haloacetic acids in drinking water as chlorination by-products and the shortage of experimental mutagenicity data for most of them requires a research work. …
Number of citations: 17 www.sciencedirect.com
J Kong, F Zhang, C Zhang, W Chang, L Liu, J Li - Molecular Catalysis, 2022 - Elsevier
An efficient electrochemical oxidation of CH (sp 3 ) bond was developed with carbon rod as the anode and platinum counter electrode as well as the routine tetrabutylammonium …
Number of citations: 4 www.sciencedirect.com
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.